N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide
Overview
Description
FT827 is a novel potent and selective covalent USP7 inhibitor.
Scientific Research Applications
DNA Binding and Fluorescent Staining
N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide belongs to the family of synthetic dyes such as Hoechst 33258, known for strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property makes it valuable in cellular biology for fluorescent DNA staining, enabling chromosome and nuclear visualization, and DNA content analysis via flow cytometry (Issar & Kakkar, 2013).
Cytochrome P450 Inhibition
Compounds like N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide may also be studied for their role as inhibitors of Cytochrome P450 enzymes in the liver, crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Role in Kinase Inhibition
Derivatives of this compound class have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, which is significant in controlling proinflammatory cytokine release. This highlights their potential in drug design for inflammation and related diseases (Scior et al., 2011).
Involvement in Food Chemistry and Toxicology
The structural complexity of N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide and its derivatives make them candidates for studies in the formation and fate of food toxicants like PhIP in the context of lipid oxidation and Maillard reactions (Zamora & Hidalgo, 2015).
Antihistamine Characteristics
This compound's structural and chemical characteristics may be studied for antihistamine effects, as seen in related compounds like Bilastine used in treating allergic conditions (Sharma et al., 2021).
Development of Pharmaceutical Scaffolds
The pyranopyrimidine core, to which this compound is structurally related, serves as a crucial precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability, highlighting its significance in medicinal chemistry and drug development (Parmar et al., 2023).
properties
IUPAC Name |
N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJQQBUZURQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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